molecular formula C16H32O2Si B14429933 (1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one CAS No. 80615-74-3

(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one

Cat. No.: B14429933
CAS No.: 80615-74-3
M. Wt: 284.51 g/mol
InChI Key: KPCQMUGOTUXNTL-HNNXBMFYSA-N
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Description

(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one is a complex organic compound that features a tert-butyl(dimethyl)silyl group attached to a cyclohexylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The cyclohexylbutanone moiety can be introduced through various organic synthesis techniques, including aldol condensation and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis, such as temperature control and anhydrous environment.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing the tert-butyl(dimethyl)silyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products

The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted silyl ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis to prevent unwanted reactions.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Potential use in drug development due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions, thereby increasing the selectivity and yield of the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for similar purposes in protecting hydroxyl groups.

    Trimethylsilyl chloride (TMS-Cl): Another silylating agent used for protecting groups.

    Triisopropylsilyl chloride (TIPS-Cl): Offers greater steric hindrance and stability compared to TBDMS-Cl.

Uniqueness

(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one is unique due to its specific structural configuration, which provides enhanced stability and selectivity in protecting hydroxyl groups. Its cyclohexylbutanone moiety also adds to its versatility in various synthetic applications.

Properties

CAS No.

80615-74-3

Molecular Formula

C16H32O2Si

Molecular Weight

284.51 g/mol

IUPAC Name

(1S)-1-[tert-butyl(dimethyl)silyl]oxy-1-cyclohexylbutan-2-one

InChI

InChI=1S/C16H32O2Si/c1-7-14(17)15(13-11-9-8-10-12-13)18-19(5,6)16(2,3)4/h13,15H,7-12H2,1-6H3/t15-/m0/s1

InChI Key

KPCQMUGOTUXNTL-HNNXBMFYSA-N

Isomeric SMILES

CCC(=O)[C@H](C1CCCCC1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCC(=O)C(C1CCCCC1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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